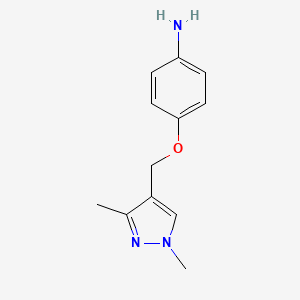
Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4. The purity is usually 95%.
BenchChem offers high-quality Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Quinoxalin-2-yl derivatives have shown promising results in the field of cancer research. A study focused on the design, synthesis, and evaluation of new substituted thiophene-quinoline derivatives, adopting a click chemistry approach, revealed that these compounds exhibit potent and selective cytotoxicity against human cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. These findings suggest that thiophene-quinoline analogues could serve as a promising class for developing new anticancer therapies (Othman et al., 2019).
Antimicrobial and Antifungal Activities
Quinoxaline derivatives have also been synthesized and tested for their antimicrobial and antifungal activities. A study involving the synthesis of quinoxaline-based thiazolidinones and azetidinones demonstrated significant activity against different microorganisms, highlighting the therapeutic potential of these compounds in treating infections (Vyas et al., 2007). Another study on N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides showcased promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, particularly the lead compound in an in vivo model, indicating their potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).
Antitubercular Activity
Quinoxaline derivatives have been explored for their antitubercular potential as well. A study synthesized new quinoxalines bearing azetidinone and thiazolidinone groups, which were tested against Mycobacterium tuberculosis H37Rv. Compounds with specific substitutions exhibited activity comparable to the standard drug isoniazid, suggesting their potential as antitubercular agents (Puratchikody et al., 2011).
Anti-Inflammatory and Analgesic Activities
Research into the anti-inflammatory and analgesic properties of quinoline derivatives bearing azetidinones scaffolds showed significant activity in these areas. This suggests that such compounds could be potential candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects than currently available medications (Gupta & Mishra, 2016).
Eigenschaften
IUPAC Name |
quinoxalin-2-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-18(15-7-19-13-3-1-2-4-14(13)20-15)23-8-12(9-23)17-21-16(22-25-17)11-5-6-26-10-11/h1-7,10,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKAFCWIPMKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 3-(2-(4-(tert-butyl)phenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2769651.png)

![2-[(carbamoylmethyl)(cyclopentyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2769655.png)
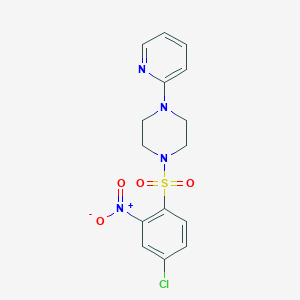
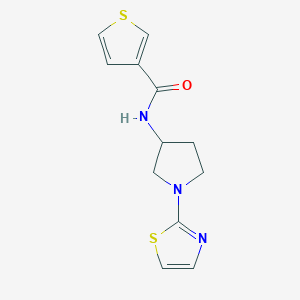
![7-Bromo-2-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B2769661.png)
![4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid](/img/structure/B2769662.png)
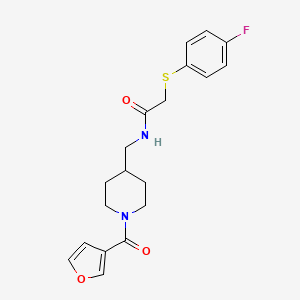
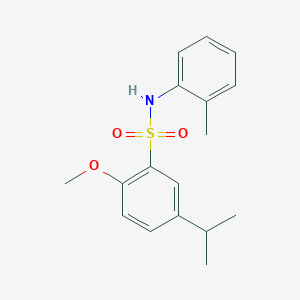
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2769665.png)
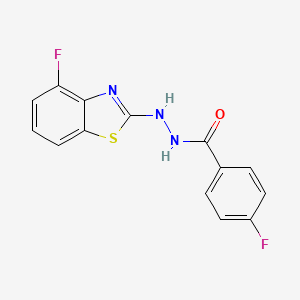
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769669.png)
